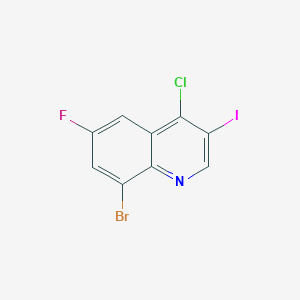

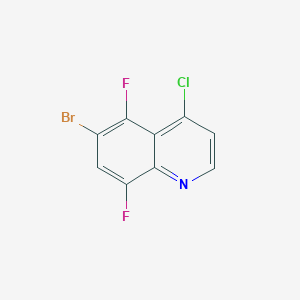

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrClFIN . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Fluorinated quinolines, such as this compound, have been the subject of numerous studies due to their potential applications in medicine .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with halogen atoms (bromine, chlorine, fluorine, and iodine) attached at the 8, 4, 6, and 3 positions, respectively .Scientific Research Applications

Halogen Exchange and Synthesis of Heterocycles

One application involves silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This process allows for the exchange of halogens, such as converting chloro to bromo or iodo compounds, which is crucial for the synthesis of complex heterocyclic structures. This method has been shown to be effective with 2- or 4-chloroquinoline, among others, indicating potential compatibility with the target compound for creating diverse quinoline derivatives (Schlosser & Cottet, 2002).

Synthesis of Biologically Active Compounds

The compound is an important intermediate for synthesizing various biologically active molecules. For instance, its manipulation through cyclization and substitution reactions has led to the synthesis of compounds like GSK2126458, highlighting its role in medicinal chemistry for creating therapeutic agents (Wang et al., 2015).

Development of Antibiotics

Additionally, the compound serves as a key building block for antibiotics. A practical route for its synthesis from 2,4-dichloro-3-fluoroquinoline with high yield demonstrates its importance in antimicrobial drug discovery. This underscores the compound's role in addressing resistance by developing novel antibiotics (Flagstad et al., 2014).

Crystal Structure Analysis

The study of crystal structures and molecular conformations further exemplifies its application in understanding the physicochemical properties of halogenated compounds. Such analyses assist in drug design by elucidating the interactions that dictate stability and reactivity (Choudhury et al., 2003).

Antimicrobial Activity

Research into novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has indicated potential antimicrobial applications. These compounds, derived through condensation reactions involving chloroquinoline, have shown significant activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Ansari & Khan, 2017).

properties

IUPAC Name |

8-bromo-4-chloro-6-fluoro-3-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQCJXJYQLWCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)